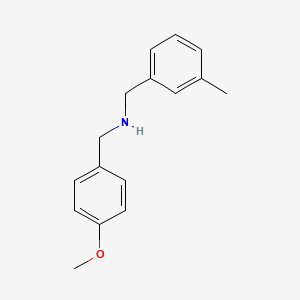

(4-Methoxybenzyl)(3-methylbenzyl)amine

Description

Significance of Benzylamines in Organic Synthesis and Chemical Sciences

Benzylamines are a class of organic compounds characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom. chemicalbook.com This structural motif is of fundamental importance in organic synthesis and the broader chemical sciences for several reasons. Firstly, the benzyl group serves as an excellent protecting group for amines. Its relative stability to a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool in multi-step synthetic sequences, particularly in peptide and natural product synthesis. chemicalbook.com

Beyond their role as protected amines, benzylamines are crucial intermediates in the synthesis of a vast array of more complex molecules. They are precursors to numerous pharmaceuticals, including analgesics, antihistamines, and antihypertensive agents. chemicalbook.com For example, benzylamine (B48309) itself is used in the industrial production of drugs like lacosamide, moxifloxacin, and nebivolol. chemicalbook.com In the agrochemical industry, benzylamine derivatives are utilized in the manufacturing of pesticides and herbicides. Furthermore, they serve as building blocks for dyes, polymers, and as curing agents for epoxy resins, highlighting their versatility and industrial relevance. The reactivity of the amine group allows for a variety of transformations, such as N-alkylation, acylation, and the formation of Schiff bases, making benzylamines versatile synthons for constructing molecular diversity.

Overview of Research Trends for Related Amine Structures

Research involving amine structures related to (4-Methoxybenzyl)(3-methylbenzyl)amine is dynamic and multifaceted. A significant trend is the development of novel catalytic systems for the synthesis of substituted benzylamines. Modern organic synthesis emphasizes atom economy and efficiency, leading to research into methods like the N-alkylation of amines with alcohols, which utilizes "borrowing hydrogen" methodologies with catalysts based on iridium or manganese. Another area of active investigation is the functionalization of the benzylamine scaffold. For instance, studies have explored the introduction of various substituents onto the aromatic rings to modulate the electronic and steric properties of the molecule. This is particularly relevant in medicinal chemistry, where such modifications can fine-tune the binding affinity and selectivity of a compound for a biological target. Research into fluorine-substituted benzylamines, for example, has been conducted to understand their interaction with enzymes like monoamine oxidase (MAO).

Furthermore, there is a growing interest in the synthesis and biological evaluation of benzylamine derivatives as inhibitors of specific enzymes. For example, substituted aryl benzylamines have been designed and synthesized as potential inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer. Similarly, other research has focused on creating benzylamine derivatives as reversible and selective inhibitors of copper amine oxidases. The synthesis of Schiff bases from benzylamines and their subsequent conversion to other functional groups is also a common research theme, with applications in the development of new bioactive compounds and materials. These trends underscore a consistent drive to create novel amine structures with tailored properties for applications ranging from catalysis to medicine.

Scope and Objectives of Academic Inquiry for this compound

Given the absence of dedicated studies on this compound, its academic inquiry remains largely prospective. However, based on the research trends for analogous compounds, a clear scope and potential objectives for its investigation can be delineated.

A primary objective would be the development of efficient and stereoselective synthetic routes to the compound itself. This could involve reductive amination of 3-methylbenzaldehyde (B113406) with 4-methoxybenzylamine (B45378) or vice versa, providing a platform to explore and compare different catalytic systems.

A significant area of academic inquiry would likely be in the field of medicinal chemistry. The compound's structure, featuring two substituted aromatic rings, makes it a candidate for screening as an inhibitor of various enzymes. The methoxy (B1213986) and methyl substituents can influence its lipophilicity, electronic properties, and steric profile, which are key determinants of biological activity. Based on studies of similar structures, this compound could be investigated for its potential as a monoamine oxidase inhibitor or for its activity against other neurological or metabolic targets.

Furthermore, the compound could serve as a scaffold for further chemical modification. The secondary amine provides a reactive handle for the introduction of other functional groups, leading to a library of derivatives. These derivatives could then be explored for a range of applications, from their potential as novel pharmaceuticals to their use in materials science, for example, as ligands in coordination chemistry or as components of functional polymers. The objective of such studies would be to establish a structure-activity relationship, understanding how systematic changes to the molecule's structure impact its chemical and biological properties.

Data Tables

Table 1: Physicochemical Properties of (4-Methoxybenzyl)(4-methylbenzyl)amine (Isomer)

| Property | Value | Source |

| CAS Number | 197728-27-1 | chemicalbook.com |

| Molecular Formula | C16H19NO | |

| Molecular Weight | 241.33 g/mol | chemicalbook.com |

| Boiling Point | 362.4°C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Refractive Index | 1.563 |

Interactive Data Table

Click to view interactive data for (4-Methoxybenzyl)(4-methylbenzyl)amine

| Property | Value | Source |

|---|---|---|

| CAS Number | 197728-27-1 | chemicalbook.com |

| Molecular Formula | C16H19NO | |

| Molecular Weight | 241.33 g/mol | chemicalbook.com |

| Boiling Point | 362.4°C at 760 mmHg | |

| Density | 1.04 g/cm³ | |

| Refractive Index | 1.563 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14/h3-10,17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRKPGJCQZNRGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353368 | |

| Record name | (4-METHOXYBENZYL)(3-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-95-3 | |

| Record name | (4-METHOXYBENZYL)(3-METHYLBENZYL)AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxybenzyl 3 Methylbenzyl Amine

Precursor Identification and Design for Amine Synthesis

The construction of (4-Methoxybenzyl)(3-methylbenzyl)amine can be approached from two primary retrosynthetic disconnections of the central nitrogen-carbon bonds. This leads to two corresponding pairs of precursor molecules.

Pathway A: Involves the reaction between 4-methoxybenzylamine (B45378) and a 3-methylbenzyl derivative.

Pathway B: Involves the reaction between 3-methylbenzylamine (B90883) and a 4-methoxybenzyl derivative.

The choice between these pathways depends on the availability, stability, and reactivity of the specific precursors. For direct synthesis methods like reductive amination or N-alkylation, the key starting materials are primary amines, aldehydes, and benzyl (B1604629) halides.

The table below outlines the primary precursors utilized in the main synthetic routes.

| Precursor Name | Molecular Formula | Role in Synthesis | Pathway |

| 4-Methoxybenzaldehyde (B44291) | C₈H₈O₂ | Aldehyde component | B |

| 3-Methylbenzylamine | C₈H₁₁N | Amine component | B |

| 3-Methylbenzaldehyde (B113406) | C₈H₈O | Aldehyde component | A |

| 4-Methoxybenzylamine | C₈H₁₁N | Amine component | A |

| 4-Methoxybenzyl chloride | C₈H₉ClO | Alkylating agent | B |

| 3-Methylbenzyl chloride | C₈H₉Cl | Alkylating agent | A |

Direct Synthetic Routes to this compound

Direct routes involve the coupling of the selected precursors in one or two straightforward steps to yield the final product.

Reductive amination is a highly efficient and widely used method for preparing secondary and tertiary amines. ias.ac.in This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. ias.ac.inmasterorganicchemistry.com For the synthesis of this compound, this can be achieved via two equivalent routes:

Route 1: Reaction of 4-methoxybenzaldehyde with 3-methylbenzylamine.

Route 2: Reaction of 3-methylbenzaldehyde with 4-methoxybenzylamine.

The reaction is typically a one-pot procedure where the aldehyde, amine, and a reducing agent are combined. masterorganicchemistry.com A key advantage is the use of mild reducing agents that selectively reduce the imine intermediate without affecting the starting aldehyde.

The selection of the reducing agent is critical for the success of the reaction. While strong hydrides like lithium aluminum hydride can be used, they would also reduce the starting aldehyde. Milder reagents are therefore preferred.

Table of Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Characteristics |

|---|---|---|

| Sodium borohydride (B1222165) | NaBH₄ | A common, mild reducing agent, though it can slowly reduce aldehydes at neutral pH. masterorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Highly selective for imines over carbonyls, making it a classic choice for one-pot reductive amination. masterorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN, effective for reducing imines formed from a wide range of aldehydes and amines. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Raney Ni) | A "green" method where hydrogen gas is used with a metal catalyst to reduce the imine. hw.ac.ukresearchgate.net |

N-alkylation involves the direct formation of a C-N bond by reacting an amine with an alkyl halide. nih.gov This is a fundamental method for amine synthesis. vaia.com The synthesis of this compound via this approach can proceed through:

Route 1: N-alkylation of 4-methoxybenzylamine with a 3-methylbenzyl halide (e.g., 3-methylbenzyl chloride or bromide).

Route 2: N-alkylation of 3-methylbenzylamine with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride or bromide). orgsyn.org

A significant challenge in this method is controlling the extent of alkylation. masterorganicchemistry.com The primary amine starting material can react with the alkylating agent to form the desired secondary amine, but this product is often more nucleophilic than the starting amine and can react further to produce an undesired tertiary amine as a byproduct. Using an excess of the starting amine can help to favor the formation of the secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. orgsyn.org

This approach is a two-step variation of reductive amination that offers greater control over the reaction. It involves the initial condensation of the aldehyde and amine to form and isolate the corresponding imine (Schiff base), followed by a separate reduction step. ias.ac.in

Condensation: 4-methoxybenzaldehyde and 3-methylbenzylamine (or vice-versa) are reacted, often with azeotropic removal of water, to form the stable imine intermediate.

Reduction: The purified imine is then reduced to the target secondary amine using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.

This method avoids the presence of both the starting aldehyde and the reducing agent in the same pot, eliminating potential side reactions and sometimes leading to higher purity of the final product. ias.ac.innih.gov

Catalytic Approaches in the Synthesis of Substituted Benzylamines

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition-metal catalysis provides powerful and atom-economical routes for C-N bond formation. tcichemicals.comnih.gov

C-N Coupling via Borrowing Hydrogen: A highly regarded green chemistry approach is the N-alkylation of amines with alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govacs.org In this process, a transition-metal catalyst (commonly based on iron, ruthenium, or iridium) temporarily removes hydrogen from the alcohol (e.g., 4-methoxybenzyl alcohol) to form an aldehyde in situ. nih.govacs.orgrug.nl This aldehyde then undergoes a condensation-reduction sequence with an amine (e.g., 3-methylbenzylamine) where the catalyst returns the "borrowed" hydrogen to reduce the intermediate imine. The only byproduct of this elegant process is water. acs.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, typically used to couple amines with aryl halides or pseudohalides. tcichemicals.comacs.org While direct application to form two new C(sp³)-N bonds is less common, this methodology is invaluable for synthesizing complex amine precursors. For instance, a substituted aniline (B41778) could be coupled with an aryl halide, followed by further modifications to achieve the target benzylamine (B48309) structure. acs.org Kinetic resolution of benzylamines using palladium-catalyzed C-H cross-coupling has also been demonstrated, highlighting the versatility of these catalysts. chu-lab.org

Table of Relevant Catalytic Systems

| Catalyst Type | Metal Center | Reaction Type | Key Features |

|---|---|---|---|

| Pincer Complexes | Ru, Ir, Fe | Borrowing Hydrogen | High atom economy, uses alcohols as alkylating agents, produces water as the only byproduct. nih.govacs.orgrug.nl |

| NHC-Complexes | Ru, Ir | N-Alkylation with Alcohols | N-Heterocyclic Carbene (NHC) ligands form stable and highly active catalysts. acs.org |

| Buchwald-Hartwig Catalysts | Pd | C-N Cross-Coupling | Forms aryl-amine bonds with high efficiency and functional group tolerance. tcichemicals.comacs.org |

| Nickel Catalysts | Ni | Amination of Alcohols | A more cost-effective alternative to precious metals for direct amination. researchgate.netnih.govacs.org |

Organocatalytic Methods for Amine Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for constructing carbon-nitrogen bonds. wikipedia.org This approach utilizes small organic molecules to accelerate chemical reactions. For the synthesis of secondary amines like this compound, the primary organocatalytic strategy involves the reductive amination of an aldehyde with a primary amine. This can be achieved through two main pathways: the reaction of 4-methoxybenzaldehyde with 3-methylbenzylamine, or 3-methylbenzaldehyde with 4-methoxybenzylamine.

Organocatalysts, particularly those with secondary amine functionalities (such as proline and its derivatives), operate through two principal mechanisms: enamine catalysis and iminium catalysis. wikipedia.org In the context of reductive amination, the catalyst first reacts with the aldehyde to form a chiral iminium ion intermediate. This activated intermediate is then more susceptible to reduction. While traditional reductive amination often employs metal hydrides, organocatalytic versions can utilize milder reducing agents like Hantzsch esters.

The use of chiral secondary amine catalysts, such as those derived from proline or cinchona alkaloids, opens the door to asymmetric synthesis, which is crucial in the production of biologically active molecules. rsc.orgacs.orgrsc.org These catalysts can induce high enantioselectivity in the formation of the C-N bond, a feature of significant interest in pharmaceutical chemistry. acs.orgrsc.org Organocatalytic reactions offer several advantages, including operational simplicity, stability to air and moisture, and reduced toxicity compared to many metal-based catalysts. acs.org

Table 1: Overview of Organocatalytic Strategies for Secondary Amine Synthesis

| Catalytic Approach | Key Intermediates | Typical Catalysts | Advantages |

|---|---|---|---|

| Iminium Catalysis | Iminium Ions | Proline derivatives, MacMillan catalysts (imidazolidinones) | Activation of α,β-unsaturated aldehydes, asymmetric induction. wikipedia.org |

| Enamine Catalysis | Enamines | Proline, Diphenylprolinol silyl (B83357) ether | Nucleophilic addition to electrophiles, asymmetric functionalization of aldehydes/ketones. wikipedia.orgrsc.org |

| Brønsted Acid Catalysis | Protonated Imines | Phosphoric acids, Thioureas | Activation of imines for nucleophilic attack/reduction. |

Photochemical and Electrochemical Synthesis Modalities

Modern synthetic chemistry increasingly leverages light and electricity as clean reagents to drive chemical transformations under mild conditions.

Electrochemical Synthesis Organic electrosynthesis provides a sustainable alternative to conventional methods that often rely on stoichiometric oxidants or reductants. acs.org For secondary amine synthesis, electrochemical reductive amination is a highly relevant and efficient strategy. rsc.org This typically involves the reaction between an aldehyde and a primary amine in an undivided electrochemical cell. The imine formed in situ is then reduced at the cathode to yield the desired secondary amine. This process often occurs at room temperature and normal pressure, avoiding the need for high-pressure hydrogenation or chemical reducing agents that generate significant waste. rsc.orgresearchgate.net

Recent advancements have demonstrated the electrochemical synthesis of secondary amines from various precursors. One method involves the coupling of N-alkyl or N-aryl substituted iminiums with other molecules. acs.org Another green electrochemical protocol utilizes the reduction of readily available 1,1-disubstituted hydrazines to access a broad scope of secondary amines. acs.org These electrochemical methods are noted for their high efficiency and compatibility with a range of functional groups. researchgate.netacs.org

Photochemical Synthesis Photochemical methods use light energy to activate molecules and form reactive intermediates. While the photochemical cleavage of the benzylic C-N bond is a known process used for photolabile protecting groups, nih.govoup.com light can also be harnessed for bond formation. A streamlined approach for synthesizing α-branched secondary amines involves the photochemical alkylation of secondary amides. nih.gov This method first converts the amide to an imine intermediate, which is then subjected to a photochemical radical alkylation step. nih.gov

Photoelectrochemical (PEC) systems represent a frontier in this field, integrating light harvesting and catalysis to produce chemicals and fuels. acs.org These systems can activate nitrogen-containing compounds and couple them with other functional groups to create complex organic structures, offering a promising future pathway for amine synthesis. acs.org

Table 2: Comparison of Photochemical and Electrochemical Synthesis for Amines

| Modality | Energy Source | Key Principle | Typical Conditions | Advantages |

|---|---|---|---|---|

| Electrochemical | Electricity | Cathodic reduction of in-situ formed imines or other precursors. rsc.org | Constant current, undivided cell, room temperature. rsc.orgresearchgate.net | High selectivity, mild conditions, avoids chemical reductants, sustainable. acs.org |

| Photochemical | Light (e.g., LED) | Formation of radical intermediates for C-N bond coupling. nih.gov | Irradiation at specific wavelengths (e.g., 390 nm), often in continuous flow reactors. nih.gov | Access to unique reactivity, mild conditions, potential for high spatiotemporal control. |

Novel Synthetic Method Development and Optimization for this compound

Green Chemistry Principles in Amine Synthesis

The synthesis of amines is a central focus for the application of green chemistry principles, aiming to reduce environmental impact through innovative catalytic systems and reaction designs. acs.org Key strategies include the use of earth-abundant metal catalysts, atom-economical reactions, and the reduction of hazardous waste.

For the synthesis of secondary amines, tandem reductive amination using heterogeneous catalysts is an environmentally attractive approach. nih.gov For instance, a nanostructured iron-based catalyst can be used for the reaction between a nitroarene and an aldehyde with hydrogen gas as the reductant. nih.gov In this one-pot process, the nitro group is first reduced to a primary amine, which then condenses with the aldehyde to form an imine that is subsequently reduced to the final secondary amine. This method is atom-economical and uses an inexpensive, non-toxic metal catalyst. nih.gov

Similarly, heterogeneous copper catalysts have been employed for direct reductive amination of ketones and the amination of alcohols via a "hydrogen borrowing" mechanism. researchgate.net These processes are highly efficient, require no additives, and produce no waste, making them exceptionally clean synthetic routes. researchgate.net Titanium-catalyzed hydroaminoalkylation has also been highlighted as an atom-economical and greener method for producing secondary amines from alkenes. rsc.org

Table 3: Examples of Green Catalysts for Secondary Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Green Advantage |

|---|---|---|---|

| Nanostructured Iron | Tandem Reductive Amination | Nitroarenes, Aldehydes | Earth-abundant, low-toxicity metal catalyst. nih.gov |

| Heterogeneous Copper | Direct Reductive Amination / Hydrogen Borrowing | Ketones/Alcohols, Amines | No additives, no waste produced, high conversion. researchgate.net |

| Titanium/Urea Ligand | Hydroaminoalkylation | Alkenes, Secondary Amines | Atom-economical, uses earth-abundant metal. rsc.org |

Solvent-Free and Microwave-Assisted Synthesis

The reduction or elimination of volatile organic solvents and the use of alternative energy sources are cornerstones of modern green chemistry.

Solvent-Free Synthesis Conducting reactions without a solvent minimizes waste and can simplify product purification. Solvent-free synthesis is often paired with microwave irradiation but can also be achieved through other techniques. arkat-usa.org For example, the use of a planetary ball mill for the addition of amines to alkynes achieves quantitative conversion in minutes without any catalyst or base. organic-chemistry.org This mechanochemical approach leverages mechanical energy to drive reactions, offering a green alternative to traditional solvent-based methods. organic-chemistry.org Applying such principles to the alkylation of 3-methylbenzylamine with 4-methoxybenzyl chloride, or vice-versa, could provide a highly efficient and environmentally friendly route to the target compound.

Table 4: Microwave-Assisted Synthesis of Amine Derivatives

| Product Type | Reactants | Conditions | Time | Yield |

|---|---|---|---|---|

| 2,4-dimethoxybenzylaminotriazines | Disubstituted triazines, 2,4-dimethoxybenzylamine | Microwave, Solvent-free, 150 °C | 5 min | 57% |

| 4-Aryl/Alkylaminocoumarins | 4-hydroxycoumarin, various amines | Microwave, Solvent-free | 2-10 min | 80-95% |

| Dihydropyrido[2,3-d]pyrimidines | Formyl-quinoline, heterocyclic amine, diketone | Microwave, Catalyst-free | Not specified | Good |

Mechanistic Investigations of Reactions Involving 4 Methoxybenzyl 3 Methylbenzyl Amine

Elucidation of Reaction Pathways

The reaction pathways for secondary amines are diverse, with the specific route being highly dependent on the reactants and conditions employed. For (4-Methoxybenzyl)(3-methylbenzyl)amine, key transformations include its formation via reductive amination and its subsequent reactions, such as oxidation.

One of the most common synthetic routes to secondary amines is one-pot reductive amination. This pathway involves the initial condensation of a primary amine with an aldehyde to form an imine intermediate in situ. mdpi.com In the context of forming the title compound, this could involve reacting 4-methoxybenzylamine (B45378) with 3-methylbenzaldehyde (B113406) (or vice-versa). The imine is then reduced in the same pot, often by a hydride reducing agent, to yield the final secondary amine. The process is efficient as it avoids the isolation of the often-unstable imine intermediate. mdpi.com

Another significant reaction pathway for amines is oxidation. The presence of the electron-donating 4-methoxy group can facilitate oxidation at the nitrogen atom or the adjacent benzylic position. The reaction can proceed through a single-electron transfer (SET) mechanism to form a radical cation intermediate, which can then undergo further reactions. mdpi.com Alternatively, a two-electron oxidation can lead directly to an iminium cation. This iminium ion is a powerful electrophile and can be trapped by various nucleophiles, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position.

Table 1: Plausible Reaction Pathways

| Reaction Pathway | Description | Key Intermediates |

| Reductive Amination (Formation) | Condensation of a primary amine and an aldehyde, followed by reduction. | Imine, Iminium Cation |

| Oxidation | Removal of electrons from the amine, often leading to functionalization. | Radical Cation, Iminium Cation |

| N-Dealkylation | Cleavage of a carbon-nitrogen bond, often used in deprotection strategies. | Iminium Cation |

Kinetic Studies and Determination of Rate-Determining Steps

For a multi-step reaction, the RDS is the one with the highest activation energy barrier. epfl.ch Consider the oxidation of the amine to an iminium ion followed by nucleophilic attack. A kinetic study would involve systematically varying the concentrations of the amine, the oxidant, and the nucleophile while monitoring the reaction rate.

If the rate depends on the concentration of the amine and the oxidant but is independent of the nucleophile's concentration, the formation of the iminium ion is the rate-determining step.

Conversely, if the rate depends on the concentration of all three species, the nucleophilic attack on the iminium ion could be the RDS or part of a complex rate expression.

Substituent effects also provide kinetic clues. The electron-donating 4-methoxy group would be expected to stabilize a positive charge on the adjacent benzyl (B1604629) ring, potentially accelerating reactions that involve the formation of a cationic intermediate (like an iminium ion). Comparing the kinetics with its 3-methylbenzyl counterpart within the same molecule offers an internal benchmark for understanding electronic effects.

Characterization of Reaction Intermediates

The direct observation and characterization of short-lived reaction intermediates provide conclusive evidence for a proposed reaction pathway. In reactions involving this compound, several types of intermediates are plausible.

Iminium Cations: These are arguably the most common intermediates in the chemistry of N-benzylamines. They are formed during both reductive amination synthesis and oxidative functionalization. An iminium ion features a positively charged, sp²-hybridized nitrogen atom double-bonded to a carbon. Their high electrophilicity makes them key for subsequent bond-forming steps. While typically too reactive to be isolated, their presence can be confirmed spectroscopically (e.g., by NMR if sufficiently stable) or inferred through trapping experiments with nucleophiles.

Radical Cations: In single-electron transfer (SET) oxidation reactions, an aminium radical cation is the initial intermediate. This species contains an unpaired electron and a positive charge on the nitrogen atom. The stability of this radical cation is influenced by the substituents on the benzyl groups. The 4-methoxy group, being a strong electron-donating group, would effectively stabilize such an intermediate through resonance. The formation of radical intermediates has been proposed in the oxidation of analogous compounds. mdpi.com

Table 2: Potential Reaction Intermediates

| Intermediate | Structure | Formation Pathway | Role in Mechanism |

| Imine | R-CH=N-R' | Condensation of amine and aldehyde | Precursor to iminium ion in reductive amination |

| Iminium Cation | [R-CH=N-R']⁺ | Protonation of imine or oxidation of amine | Key electrophilic species for C-C or C-Nu bond formation |

| Radical Cation | [R₂NH]•⁺ | Single-electron oxidation of the amine | Initial intermediate in SET oxidation pathways |

Stereochemical Aspects and Selectivity Control in Amine Transformations

This compound is an achiral molecule. Stereochemical considerations become important when a reaction introduces a new chiral center. For instance, if a functionalization reaction occurs at one of the benzylic methylene (B1212753) (-CH₂) groups, that carbon atom becomes a stereocenter.

Controlling the stereochemical outcome of such a reaction is a significant challenge in synthetic chemistry. If the reaction is performed with achiral reagents, a racemic mixture (an equal mixture of both enantiomers) will be produced. To achieve selectivity, one must employ a chiral catalyst, a chiral auxiliary, or an enzyme.

The mildness of reaction conditions can also be critical for preserving existing stereochemistry in a substrate. For example, in reactions involving related compounds, conditions have been developed that avoid the isomerization or racemization of nearby chiral centers, highlighting the importance of methodology development in stereoselective synthesis. nih.gov In the case of this compound, controlling which of the two non-equivalent benzylic positions reacts (chemoselectivity) is another layer of complexity that must be managed alongside stereoselectivity.

Computational Probing of Reaction Mechanisms

In the absence of extensive experimental data, computational chemistry offers a powerful tool for investigating reaction mechanisms. mdpi.com Methods like Density Functional Theory (DFT) can be used to model the entire course of a reaction involving this compound. rsc.org

A typical computational study involves the following steps:

Modeling Reactants and Products: The three-dimensional structures of reactants, products, and proposed intermediates are computationally optimized to find their lowest energy conformations.

Locating Transition States: The transition state (TS) is the highest energy point along the reaction coordinate. Sophisticated algorithms are used to locate the TS structure connecting reactants to products.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea) for that step. The step with the highest Ea is the predicted rate-determining step.

Mapping the Reaction Pathway: By connecting the reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be mapped.

For this compound, computational studies could be used to compare the activation barriers for oxidation at either of the two different benzylic positions, thus predicting the chemoselectivity. Furthermore, these models can elucidate the electronic and steric effects of the methoxy (B1213986) and methyl substituents on the reaction pathway and the stability of intermediates. rsc.org

Table 3: Workflow for Computational Mechanism Study

| Step | Objective | Method/Technique | Outcome |

| 1. Geometry Optimization | Find the most stable 3D structure of all species. | DFT (e.g., B3LYP, M06-2X) with a basis set (e.g., 6-31G*) | Minimum energy structures of reactants, intermediates, products. |

| 2. Transition State Search | Locate the highest energy point on the reaction path. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. | Structure and energy of the transition state. |

| 3. Frequency Calculation | Confirm the nature of stationary points. | Calculation of vibrational frequencies. | Reactants/products have all positive frequencies; TS has one imaginary frequency. |

| 4. Pathway Mapping | Connect the points along the reaction coordinate. | Intrinsic Reaction Coordinate (IRC) calculations. | Confirmation that the TS connects the intended reactant and product. |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Methoxybenzyl 3 Methylbenzyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton (¹H) NMR AnalysisA ¹H NMR spectrum of (4-Methoxybenzyl)(3-methylbenzyl)amine would be expected to show distinct signals for each unique proton in the molecule. The analysis would involve examining the chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal.

Aromatic Protons: Signals for the protons on the two benzene (B151609) rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The 4-methoxyphenyl (B3050149) group would likely show two doublets due to its para-substitution pattern. The 3-methylbenzyl group would exhibit a more complex pattern of singlets, doublets, and triplets.

Methylene (B1212753) Protons: The two CH₂ groups connecting the nitrogen to the benzyl (B1604629) moieties would likely appear as singlets in the range of δ 3.5-4.0 ppm.

Amine Proton: A broad singlet for the N-H proton would be expected, with a chemical shift that can vary depending on solvent and concentration.

Methoxy (B1213986) and Methyl Protons: Sharp singlets for the methoxy (OCH₃) group (around δ 3.8 ppm) and the methyl (CH₃) group on the toluene (B28343) ring (around δ 2.3 ppm) would be anticipated.

Carbon-13 (¹³C) NMR AnalysisThe ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Signals for the twelve aromatic carbons would be observed in the δ 110-160 ppm region. The carbon bearing the methoxy group (C-O) would be significantly downfield.

Methylene Carbons: The two benzylic carbons (N-CH₂) would resonate around δ 50-60 ppm.

Methoxy and Methyl Carbons: The methoxy carbon signal would appear around δ 55 ppm, and the methyl carbon of the 3-methylbenzyl group would be found upfield, around δ 21 ppm.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, primarily between adjacent protons on the aromatic rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A high-resolution mass spectrum would confirm the elemental composition. The fragmentation pattern would likely involve cleavage alpha to the nitrogen atom, leading to the formation of stable benzyl-type cations. Key expected fragments would include the 4-methoxybenzyl cation (m/z 121) and the 3-methylbenzyl cation (m/z 105).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching bands would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely appear in the 1000-1250 cm⁻¹ range.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch of the methoxy group would be prominent around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography could provide the definitive three-dimensional structure in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing. However, no crystallographic data for this compound has been reported.

Advanced Spectroscopic Techniques for Elucidating Complex Architectures

The structural elucidation of this compound, a secondary amine with two distinct substituted benzyl groups, requires a multi-faceted analytical approach. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable. Each technique offers unique insights into the molecule's intricate framework. While direct experimental data for this specific compound is not extensively published, its spectroscopic characteristics can be inferred from the analysis of its precursors and related substituted dibenzylamine (B1670424) structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The key signals would include distinct singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons. The benzylic protons (-CH₂-) adjacent to the nitrogen would likely appear as two separate singlets, reflecting the two non-equivalent benzyl groups. The aromatic protons would present more complex splitting patterns (multiplets) in their characteristic region (typically δ 6.5-8.0 ppm). The integration of these signals would confirm the number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the methyl and methoxy groups, the two benzylic carbons, and the various aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the methoxy and methyl substituents.

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton couplings within the aromatic rings, while HSQC would correlate each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amine (N-H) | 1.5 - 2.5 | Broad Singlet | 1H |

| Methyl (Ar-CH₃) | ~2.35 | Singlet | 3H |

| Methoxy (O-CH₃) | ~3.80 | Singlet | 3H |

| Benzylic (N-CH₂-Ar) | ~3.70 | Singlet | 2H |

| Benzylic (N-CH₂-Ar') | ~3.75 | Singlet | 2H |

| Aromatic (H) | 6.8 - 7.4 | Multiplet | 8H |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (Ar-CH₃) | ~21.5 |

| Benzylic (N-CH₂) | ~50-55 |

| Methoxy (O-CH₃) | ~55.3 |

| Aromatic (C) | 114 - 160 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H Stretch (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and benzylic groups.

C=C Stretch: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the C-N bond of the dibenzylamine would be observed in the 1250-1020 cm⁻¹ range.

C-O Stretch: A strong band characteristic of the aryl ether linkage (Ar-O-CH₃) would be prominent around 1245 cm⁻¹. nist.govresearchgate.netresearchgate.net

Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Alkyl C-H | C-H Stretch | 2850 - 2970 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | 1230 - 1270 (asymmetric) |

| Aryl Ether | C-O Stretch | 1020 - 1075 (symmetric) |

| Dibenzylamine | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For this compound (C₁₆H₁₉NO), the molecular weight is approximately 241.33 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 241. A key fragmentation pathway would be the benzylic cleavage, leading to the formation of stable benzyl-type cations. The most prominent peaks would likely correspond to the tropylium (B1234903) ions formed after rearrangement.

m/z 121: A very intense peak corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). This fragment is particularly stable due to resonance delocalization involving the methoxy group.

m/z 105: A peak corresponding to the 3-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺).

m/z 91: A fragment corresponding to the tropylium ion ([C₇H₇]⁺), formed from the 3-methylbenzyl moiety after loss of a methyl group.

The relative abundance of these fragments provides strong evidence for the presence of both the 4-methoxybenzyl and the 3-methylbenzyl units within the molecular structure.

Principal Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

| 241 | Molecular Ion [M]⁺ | [C₁₆H₁₉NO]⁺ |

| 136 | [M - C₇H₇]⁺ | [C₈H₁₀NO]⁺ |

| 121 | 4-Methoxybenzyl Cation | [C₈H₉O]⁺ |

| 105 | 3-Methylbenzyl Cation | [C₈H₉]⁺ |

By synergistically applying these advanced spectroscopic methods, a complete and detailed structural map of this compound and its derivatives can be constructed, confirming atomic connectivity, functional groups, and molecular weight with a high degree of confidence.

Theoretical and Computational Chemistry Studies of 4 Methoxybenzyl 3 Methylbenzyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structures, properties, and reactivity. These computational methods solve the Schrödinger equation for a given molecule, yielding information about its electronic distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT focuses on the much simpler electron density to determine the energy and properties of a molecule. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including relatively large molecules like (4-Methoxybenzyl)(3-methylbenzyl)amine.

Ab Initio Methods in Electronic Structure Calculations

The term "ab initio," meaning "from the beginning," refers to a class of quantum chemistry methods that calculate molecular properties based on fundamental principles without the use of experimental data. These methods are generally more computationally intensive than DFT but can offer higher accuracy.

A common ab initio method is the Hartree-Fock (HF) method, which provides a good starting point for understanding electronic structure. However, HF theory does not fully account for electron correlation, which is the interaction between individual electrons. More advanced and computationally expensive ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are often used to incorporate electron correlation and achieve higher accuracy. For a molecule with multiple aromatic rings and heteroatoms like this compound, these methods could provide a very precise picture of its electronic structure, though at a significant computational cost.

Basis Set Selection and Justification

Both DFT and ab initio methods require the use of a basis set to represent the molecular orbitals. A basis set is a set of mathematical functions (typically Gaussian-type functions) that are combined to create the molecular orbitals. The choice of basis set is crucial as it directly impacts the accuracy and cost of the calculation.

Commonly used basis sets include the Pople-style basis sets, such as 6-31G(d,p). csj.jp The "6-31G" part describes the number of Gaussian functions used to represent the core and valence atomic orbitals. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These polarization functions allow for more flexibility in describing the shape of the electron density, which is particularly important for molecules with polar bonds and lone pairs, such as the methoxy (B1213986) group and the amine nitrogen in this compound. A larger and more flexible basis set, like 6-311++G(d,p), which includes diffuse functions ("++"), would be even better for describing anions or systems with significant non-covalent interactions, though it would also increase the computational time. researchgate.net

Electronic Structure Analysis

Once the quantum chemical calculations are performed, the resulting data can be analyzed to understand the electronic structure and predict the chemical reactivity of the molecule.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the location of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These indices provide quantitative measures of a molecule's stability and reactivity.

Data Table: Frontier Molecular Orbital Properties of this compound

| Property | Symbol | Formula | Calculated Value |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Chemical Softness | S | 1 / (2η) | Data not available |

| Electrophilicity Index | ω | χ2 / (2η) | Data not available |

Note: As no published computational studies are available for this compound, this table could not be populated with specific data.

Charge Distribution and Mulliken Charges

The distribution of electron density in a molecule is fundamental to its chemical behavior. Computational methods can be used to calculate the partial atomic charges on each atom, providing insight into the molecule's polarity and electrostatic potential.

One of the earliest methods for estimating atomic charges is Mulliken population analysis. This method partitions the total electron population among the atoms in a molecule. While Mulliken charges are known to be basis set dependent and can sometimes be qualitatively incorrect, they can still provide a useful initial picture of the charge distribution. For this compound, a Mulliken charge analysis would likely show negative charges on the electronegative nitrogen and oxygen atoms and positive charges on the adjacent carbon and hydrogen atoms. This information can help in understanding intermolecular interactions and predicting sites of reactivity.

Data Table: Mulliken Atomic Charges for Selected Atoms of this compound

| Atom | Element | Mulliken Charge (e) |

| N (amine) | Nitrogen | Data not available |

| O (methoxy) | Oxygen | Data not available |

| C (benzylic, attached to N) | Carbon | Data not available |

| C (benzylic, attached to N) | Carbon | Data not available |

| C (aromatic, C-O) | Carbon | Data not available |

| C (aromatic, C-CH3) | Carbon | Data not available |

Note: The absence of published research prevents the presentation of calculated Mulliken charges for this compound.

Vibrational Frequency Analysis and Spectroscopic Prediction

Theoretical vibrational analysis is a powerful tool for understanding the molecular structure and bonding of a compound by predicting its infrared (IR) and Raman spectra. These calculations are typically performed using density functional theory (DFT) methods. For this compound, a frequency calculation would elucidate the vibrational modes associated with its specific functional groups.

The predicted vibrational spectrum is expected to show characteristic peaks for the amine, methoxy, and substituted benzene (B151609) rings. The N-H stretching vibration of the secondary amine is anticipated to appear in the range of 3300-3500 cm⁻¹. The exact position can indicate the extent of hydrogen bonding; a shift to lower wavenumbers (a red shift) compared to the calculated value for a gas-phase molecule suggests the weakening of the N-H bond due to intermolecular interactions. nih.gov The C-N stretching vibrations are typically found in the 1000-1350 cm⁻¹ region. researchgate.net

The aromatic rings contribute several characteristic bands. The C-H stretching vibrations of the phenyl rings are expected above 3000 cm⁻¹. The C-C stretching vibrations within the rings usually appear in the 1400-1600 cm⁻¹ range. The methoxy group (-OCH₃) would introduce its own signature vibrations, including the C-O-C asymmetric and symmetric stretching modes. The presence of the methyl group on the 3-methylbenzyl moiety would also be confirmed by its characteristic C-H stretching and bending frequencies.

A comparison between theoretically calculated spectra (often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies) and experimentally obtained FT-IR and FT-Raman spectra is crucial for a complete assignment of vibrational modes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Secondary Amine | N-H Bend | 1450 - 1550 |

| Aromatic Rings | C-H Stretch | 3000 - 3100 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Methoxy Group | C-O-C Asymmetric Stretch | ~1250 |

| Methoxy Group | C-O-C Symmetric Stretch | ~1040 |

| Benzyl (B1604629) Group | CH₂ Scissoring | ~1450 |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2870 - 2960 |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound. The molecule possesses several rotatable single bonds, primarily the C-N bonds and the bonds connecting the benzyl groups to the nitrogen atom, leading to various possible spatial arrangements or conformers.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles and calculating the corresponding energy, a map of stable, low-energy conformations and the energy barriers separating them can be generated. Computational data on rotational barriers can indicate which molecular conformation is energetically preferred in the gas phase. nih.govresearchgate.net

Studies on similar molecules have shown that the most stable conformation in the gas phase may not be the one adopted in the solid crystalline state. nih.govresearchgate.net This discrepancy arises because intermolecular interactions, such as hydrogen bonding and van der Waals forces, in the crystal lattice can stabilize a conformer that is otherwise higher in energy. researchgate.net For this compound, the relative planarity of the conformers would significantly influence the efficiency of crystal packing, with more planar structures potentially allowing for stronger intermolecular interactions. nih.gov The analysis would identify the global minimum energy structure and other low-lying conformers that might coexist at room temperature.

Molecular Electrostatic Potential (MEP) Studies and Reactivity Preferences

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These regions, rich in electron density, indicate the most probable sites for electrophilic attack. They are expected to be localized around the electronegative nitrogen atom of the amine group and the oxygen atom of the methoxy group. These sites are also the primary hydrogen bond acceptors.

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The most significant area of positive potential is expected around the hydrogen atom attached to the amine nitrogen (N-H), making it the primary hydrogen bond donor site.

Neutral Potential (Green): These areas, typically found on the carbon-hydrogen surfaces of the aromatic rings, represent regions of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. batistalab.comq-chem.com This method is particularly effective for investigating intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

In this compound, several key intramolecular interactions would be expected:

n → σ Interactions:* The most significant interaction would likely involve the delocalization of the nitrogen atom's lone pair (a donor NBO, n(N)) into the antibonding orbitals (acceptor NBOs, σ*) of adjacent C-C and C-H bonds. This type of hyperconjugation stabilizes the molecule. The stabilization energy, E(2), associated with this electron density transfer can be calculated to quantify the strength of the interaction. wisc.eduwisc.edu

π → π Interactions:* Delocalization of electron density can also occur from the filled π orbitals of the two benzene rings into the empty π* orbitals of the other ring, indicating electronic communication between the two aromatic systems through the bridging amine group.

n → π Interactions:* The lone pair of the methoxy oxygen (n(O)) can delocalize into the antibonding π* orbitals of the attached benzene ring, contributing to the electronic properties of that moiety.

NBO analysis provides a quantitative measure of these interactions, offering deep insight into the electronic structure, stability, and the nature of bonding within the molecule.

Table 2: Expected NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Significance |

| Lone Pair of Nitrogen (n(N)) | Antibonding C-C (σ) | Hyperconjugation | Major stabilization of the molecule |

| Lone Pair of Oxygen (n(O)) | Antibonding C=C of ring (π) | Hyperconjugation | Influences aromatic system's electronics |

| Bonding C=C of ring (π) | Antibonding C=C of ring (π*) | π-delocalization | Aromatic stability and electronic communication |

Molecular Modeling and Dynamics Simulations

While quantum mechanical calculations provide insight into static molecular properties, molecular modeling and dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its structural flexibility, conformational transitions, and interactions with its environment.

An MD simulation treats atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, a trajectory that describes the positions and velocities of all atoms over time is generated.

Applications of MD simulations for this molecule would include:

Conformational Sampling: Exploring the accessible conformational space to identify the most populated states and the pathways for transitioning between them. biorxiv.org This complements the static picture from potential energy surface scans.

Solvation Effects: Simulating the molecule in a solvent (e.g., water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformation and dynamics.

Thermodynamic Properties: Using advanced techniques like free energy perturbation or thermodynamic integration, MD can be used to calculate properties such as the free energy of binding to a receptor or the free energy of solvation. Enhanced sampling methods can be used to construct free energy maps along specific collective variables that capture important biological or chemical processes. biorxiv.org

MD simulations thus bridge the gap between static molecular structures and the dynamic reality of molecular behavior in condensed phases. uq.edu.au

Derivatives and Analogues of 4 Methoxybenzyl 3 Methylbenzyl Amine: Synthesis and Characterization

Design Principles for Substituted Analogues and Isomers

The design of analogues and isomers of (4-Methoxybenzyl)(3-methylbenzyl)amine is guided by principles of medicinal and materials chemistry, aiming to systematically probe the effects of structural modifications on the molecule's properties. Key strategies involve altering the electronic and steric environment of the core structure.

Isosteric and Bioisosteric Replacements: Substituents on the aromatic rings can be replaced with other groups of similar size, shape, or electronic character. For the methoxy (B1213986) group (-OCH₃), potential replacements include hydroxyl (-OH), ethoxy (-OCH₂CH₃), or even a fluorine atom (-F) to modulate electron-donating capacity and hydrogen bonding potential. The methyl group (-CH₃) can be substituted with other alkyl groups (e.g., ethyl, isopropyl) to explore steric effects or replaced with electron-withdrawing groups like halogens (Cl, Br) or a trifluoromethyl group (-CF₃) to invert the electronic properties of the ring.

Scaffold Hopping: The benzyl (B1604629) groups themselves can be replaced with other arylmethyl or heteroarylmethyl groups (e.g., pyridylmethyl, thienylmethyl). This fundamentally alters the aromatic system while maintaining the general dibenzylamine (B1670424) framework.

Modification of the Amine Linker: The secondary amine can be modified to a tertiary amine by adding another alkyl or benzyl group, or the core can be integrated into a cyclic system like a piperidine (B6355638) or morpholine (B109124) ring.

These design principles allow for the creation of a diverse set of molecules to establish clear structure-activity and structure-property relationships. The goal is to understand how specific structural features influence reactivity, conformation, and intermolecular interactions.

Synthetic Routes to Modified this compound Structures

The synthesis of dibenzylamines like this compound and its derivatives is most commonly achieved through reductive amination, a robust and high-yielding method. mdpi.com Other strategies include direct N-alkylation and amide reduction.

The most direct route to synthesize this compound and its aryl-substituted analogues is through reductive amination. libretexts.org This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the target secondary amine.

There are two convergent pathways for the parent compound:

Pathway A: Reaction of 4-methoxybenzylamine (B45378) with 3-methylbenzaldehyde (B113406) to form the corresponding N-(3-methylbenzylidene)-1-(4-methoxyphenyl)methanamine (an imine).

Pathway B: Reaction of 3-methylbenzylamine (B90883) with 4-methoxybenzaldehyde (B44291) to form N-(4-methoxybenzylidene)-1-(3-methylphenyl)methanamine.

In both pathways, the imine is formed and then reduced in situ. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) mdpi.com or sodium cyanoborohydride (NaBH₃CN). libretexts.org Catalytic hydrogenation over palladium on carbon (Pd/C) or platinum catalysts is also highly effective. google.comgoogle.com

This modular approach is ideal for creating a library of analogues. By starting with a variety of substituted benzaldehydes and benzylamines, a wide range of derivatives can be accessed. For example, to synthesize analogues with different substituents on the 4-methoxy-phenyl ring, one would react various substituted benzaldehydes with 3-methylbenzylamine.

A summary of potential starting materials for analogue synthesis via reductive amination is presented below.

| Starting Amine | Starting Aldehyde | Resulting Analogue |

| 4-Methoxybenzylamine | 3-Methylbenzaldehyde | This compound |

| 3-Methylbenzylamine | 4-Methoxybenzaldehyde | This compound |

| 4-Hydroxybenzylamine | 3-Methylbenzaldehyde | (4-Hydroxybenzyl)(3-methylbenzyl)amine |

| 4-Methoxybenzylamine | 3-Chlorobenzaldehyde | (4-Methoxybenzyl)(3-chlorobenzyl)amine |

| 2-Methoxybenzylamine | 3-Methylbenzaldehyde | (2-Methoxybenzyl)(3-methylbenzyl)amine |

Modifying the central nitrogen atom, for instance, to create tertiary amines, requires different synthetic strategies.

N-Alkylation: The parent secondary amine, this compound, can be further alkylated using an alkyl halide (e.g., methyl iodide) or another benzyl halide in the presence of a non-nucleophilic base to yield a tertiary amine. Care must be taken to control reaction conditions to avoid the formation of quaternary ammonium (B1175870) salts. libretexts.org

Reductive Amination of a Secondary Amine: A tertiary amine can also be synthesized via reductive amination by reacting the parent secondary amine with an aldehyde or ketone. For example, reacting this compound with formaldehyde (B43269) and a reducing agent would yield the N-methylated tertiary amine.

Amide Reduction: An alternative route involves the formation of an amide followed by reduction. For example, 4-methoxybenzylamine can be reacted with 3-methylbenzoyl chloride to form N-(4-methoxybenzyl)-3-methylbenzamide. Subsequent reduction of the amide carbonyl group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields the target secondary amine. youtube.com This method is particularly useful when direct alkylation or reductive amination is problematic. To create tertiary amines, one could start with a secondary amide.

These routes offer versatile methods for modifying the amine core, allowing for the synthesis of secondary and tertiary amine analogues. acs.org

Structural Characterization of Synthesized Analogues

Once synthesized, the precise chemical structure of this compound and its analogues must be confirmed using a suite of analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for routine structural elucidation.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons (in the δ 6.8-7.3 ppm range), the methoxy protons (a singlet around δ 3.8 ppm), the methyl protons (a singlet around δ 2.3 ppm), the two non-equivalent benzylic methylene (B1212753) protons (two singlets or an AB quartet system adjacent to the nitrogen), and a broad singlet for the N-H proton. chemicalbook.com

¹³C NMR: Shows the number of non-equivalent carbon atoms. Distinct signals would be observed for the methyl and methoxy carbons, the benzylic methylene carbons, and the various aromatic carbons (quaternary and CH). chemicalbook.com

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns can also offer structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for this compound would include a moderate N-H stretch (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretches for the aromatic rings (around 1500-1600 cm⁻¹), and a strong C-O stretch for the methoxy ether group (around 1250 cm⁻¹). nih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including precise bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguously determining the substitution pattern and studying the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding. mdpi.commdpi.com

Comparative Spectroscopic Analysis of Derivatives

Comparing the spectroscopic data of different analogues provides deep insight into their electronic structures.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment.

Introducing an electron-withdrawing group (e.g., -NO₂, -Cl) on one of the phenyl rings will deshield the nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value).

Conversely, adding another electron-donating group (e.g., -OH, -NH₂) will cause an upfield shift (to a lower ppm value) for nearby nuclei.

The position of a substituent also matters. The electronic effect is strongest on the ipso, ortho, and para positions and weaker on the meta position. For example, comparing the ¹H NMR spectrum of the title compound with its isomer, (4-methoxybenzyl)(4-methylbenzyl)amine, would show subtle but distinct differences in the aromatic region due to the change in the methyl group's position relative to the benzyl moiety. nih.gov

A hypothetical comparison of expected ¹³C NMR shifts for key carbons is shown below.

| Compound | Substituent on 3-methylbenzyl ring | Approx. C1' Shift (ppm) | Approx. C4 Shift (ppm) |

| Parent Compound | -CH₃ (at C3') | ~138 | ~159 |

| Analogue A | -H | ~139 | ~159 |

| Analogue B | -Cl (at C3') | ~141 | ~159 |

| Analogue C | -NO₂ (at C3') | ~145 | ~159 |

IR Spectroscopy: The frequency of the N-H stretching vibration can indicate the extent of hydrogen bonding. In non-polar solvents, a sharper, higher frequency peak is observed, while in the solid state or in polar solvents, intermolecular hydrogen bonding causes the peak to broaden and shift to a lower frequency. Comparing the N-H stretch across a series of analogues can reveal differences in their hydrogen bonding capabilities. Similarly, the C-O stretching frequency of the methoxy group can be subtly influenced by substituents on the same ring.

Exploration of Structure-Reactivity Relationships within Analogues

The systematic modification of the this compound structure allows for the exploration of how these changes impact chemical reactivity.

Nucleophilicity of the Amine: The electron density on the nitrogen atom, which dictates its nucleophilicity, is directly influenced by the substituents on the aryl rings.

Electronic Effects: The electron-donating methoxy group increases the electron density on its attached phenyl ring and, through induction, on the nitrogen atom, enhancing its nucleophilicity. The weakly electron-donating methyl group has a smaller effect. Replacing the methyl group with a strong electron-withdrawing group like a nitro group (-NO₂) would significantly decrease the nitrogen's nucleophilicity, making it less reactive towards electrophiles. researchgate.net

Steric Effects: Introducing bulky substituents at the ortho positions of the benzyl groups can sterically hinder the nitrogen lone pair, reducing its accessibility and thus its reactivity in reactions like N-alkylation. nih.gov

Reactivity of Benzylic Protons: The benzylic C-H bonds can participate in oxidation or radical reactions. The stability of the resulting benzylic radical or cation intermediate is influenced by the aryl substituents. The methoxy and methyl groups both help to stabilize such intermediates through resonance and hyperconjugation, respectively, potentially increasing the reactivity at these positions compared to an unsubstituted dibenzylamine. wikipedia.org

Hydrogen Bonding and Acidity: The N-H proton is weakly acidic. Its acidity can be increased by attaching electron-withdrawing groups to the rings, which stabilize the resulting amide anion. This would affect the pKa of the compound and its behavior in acid-base reactions. The ability of the molecule to act as a hydrogen bond donor (via N-H) and acceptor (via N and the methoxy O) is crucial for its intermolecular interactions and can be tuned by structural modifications. mdpi.com

By correlating these observed reactivities with the specific structural changes made, a comprehensive understanding of the structure-reactivity relationships for this class of compounds can be developed.

Applications of 4 Methoxybenzyl 3 Methylbenzyl Amine in Non Biological Chemical Synthesis and Material Science

Role as a Synthetic Building Block in Multistep Organic Synthesis

(4-Methoxybenzyl)(3-methylbenzyl)amine can serve as a valuable building block in multistep organic synthesis for the construction of more complex molecular architectures. Its utility stems from the reactivity of the secondary amine group and the possibility of modifying its aromatic rings.

A primary application of secondary amines in organic synthesis is as nucleophiles in a variety of bond-forming reactions. For instance, this compound can be N-alkylated or N-acylated to introduce additional functional groups. The synthesis of tertiary amines and amides from secondary amine precursors is a fundamental transformation in organic chemistry.

While specific examples for this compound are not extensively documented, the synthesis of related secondary amines is well-established. Common methods include the reductive amination of an aldehyde with a primary amine or the N-alkylation of a primary amine. For example, this compound can be synthesized by the reductive amination of 3-methylbenzaldehyde (B113406) with 4-methoxybenzylamine (B45378) or vice versa.

The 4-methoxybenzyl (PMB) group is a well-known protecting group for amines in organic synthesis. It is stable under a variety of reaction conditions and can be cleaved under oxidative or strongly acidic conditions. This suggests that this compound could be used to introduce a 3-methylbenzyl group, with the 4-methoxybenzyl group serving as a temporary protecting group that is removed later in the synthetic sequence.

The synthesis of various substituted secondary amines has been reported, highlighting the versatility of these compounds as intermediates. For example, N-(4-methoxybenzyl) amides have been synthesized from 4-methoxybenzylamine and various fatty acids, demonstrating the utility of this amine in forming stable amide bonds. nih.gov Similarly, the synthesis of secondary amines via the reduction of Schiff bases is a common strategy. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine | Synthesis of complex amines |

| N-Acylation | Acyl chloride, Base | Amide | Synthesis of functional amides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Tertiary Amine | Introduction of new substituents |

| Deprotection (cleavage of 4-methoxybenzyl group) | Oxidizing agent (e.g., DDQ, CAN) or strong acid | Primary Amine (3-methylbenzylamine) | Unmasking of a primary amine |

Potential in Ligand Chemistry for Transition Metal Complexes

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to transition metals. The steric bulk provided by the two benzyl (B1604629) groups can influence the coordination geometry and the reactivity of the resulting metal complex.

While there is no specific literature on transition metal complexes of this compound, the coordination chemistry of similar benzylamine (B48309) ligands is an active area of research. For example, Schiff base ligands derived from substituted benzaldehydes and amines are known to form stable complexes with a variety of transition metals. biointerfaceresearch.com These complexes have shown potential in catalysis and as antimicrobial agents.

The electronic properties of the benzyl groups can also be tuned to modulate the donor ability of the nitrogen atom. The electron-donating methoxy (B1213986) group on one ring and the weakly electron-donating methyl group on the other can influence the stability and reactivity of the metal center. This tunability is a desirable feature in the design of ligands for specific catalytic applications.

Table 2: Potential Transition Metal Complexes and Applications

| Metal Ion | Potential Coordination Mode | Potential Application |

| Palladium(II) | Monodentate (N-coordination) | Cross-coupling catalysis |

| Copper(II) | Monodentate (N-coordination) | Oxidation catalysis, antimicrobial agents |

| Rhodium(I) | Monodentate (N-coordination) | Hydroformylation, hydrogenation |